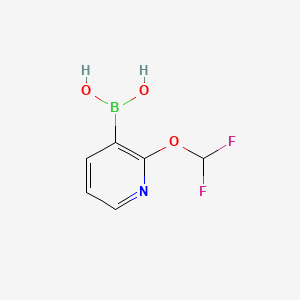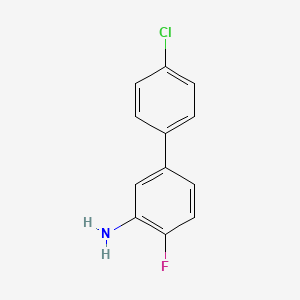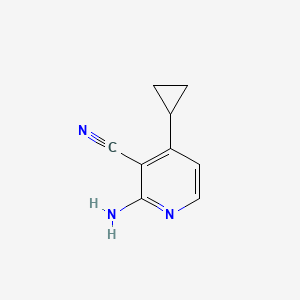![molecular formula C29H29N7O3S B582679 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea CAS No. 1163719-51-4](/img/structure/B582679.png)
1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea
Overview
Description
CCT239065 is a mutant protein kinase inhibitor that inhibits signaling downstream of V600EBRAF in cancer cells, blocking DNA synthesis, and inhibiting proliferation.
Scientific Research Applications
Structure-Activity Relationships
- A study by Regan et al. (2003) focused on the structure-activity relationships (SAR) of a similar compound, 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796), which is an inhibitor of p38alpha MAP kinase. The research highlighted the importance of the tert-butyl group and aromatic rings in binding interactions, with pharmacophores like morpholine enhancing binding affinities (Regan et al., 2003).
Synthesis and Biological Evaluation
- Li et al. (2009) described an efficient synthesis process for a similar compound, focusing on p38 MAPK inhibitors. The Claisen thermal rearrangement played a key role in the synthesis of the chromene core, demonstrating the solvent effect on isomer ratios (Li et al., 2009).
- Getlik et al. (2012) presented the design, synthesis, and biological activity of N-pyrazole, N'-thiazole-ureas as potent inhibitors of p38α mitogen-activated protein kinase. This study highlighted novel hydrogen bonding interactions within the allosteric site of p38α (Getlik et al., 2012).
Drug Discovery and Disease Treatment
- Li et al. (2016) explored the structural optimization of a lead compound for the treatment of psoriasis, leading to the discovery of potent FLT3 inhibitors. They found that one of the compounds showed significant antipsoriatic effects in a mouse model, suggesting potential therapeutic applications (Li et al., 2016).
Catalysis and Polymerization
- Matiwane et al. (2020) investigated pyrazolyl compounds as catalysts for the copolymerization of CO2 and cyclohexene oxide. They found that these compounds, including variants with tert-butyl groups, were active in forming poly(cyclohexene carbonate) under certain conditions (Matiwane et al., 2020).
Fungicidal Activity
- Mao et al. (2013) synthesized novel pyrazole derivatives and assessed their fungicidal activity. Some compounds displayed moderate to excellent activity against certain fungal strains (Mao et al., 2013).
Mechanism of Action
Target of Action
CCT239065 primarily targets the V600EBRAF and LCK proteins . These proteins play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
CCT239065 acts as an inhibitor for its target proteins. It binds to these proteins, preventing them from performing their usual functions . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell behavior.
Biochemical Pathways
By inhibiting V600EBRAF and LCK, CCT239065 may disrupt these pathways, potentially leading to a decrease in cancer cell proliferation .
Result of Action
The primary result of CCT239065’s action is the inhibition of its target proteins, leading to disrupted cell signaling . This disruption can lead to changes in cell behavior, including a potential decrease in cancer cell proliferation.
properties
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O3S/c1-17-6-8-18(9-7-17)36-24(15-23(35-36)29(2,3)4)33-28(38)32-20-11-10-19(14-22(20)40-5)39-21-12-13-30-27-26(21)31-16-25(37)34-27/h6-16H,1-5H3,(H,30,34,37)(H2,32,33,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDHTKGXXMJUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=C(C=C(C=C3)OC4=C5C(=NC=C4)NC(=O)C=N5)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT239065) a promising therapeutic candidate for cancers driven by the V600E BRAF mutation?
A1: CCT239065 (also referred to as "1t" in the research) demonstrates potent inhibitory activity against the V600E BRAF mutant protein kinase. [, ] This mutation is a key driver in several cancers, making it a significant therapeutic target. The compound exhibits high selectivity for V600E BRAF over wild-type BRAF, making it potentially safer for patients. [, ] Preclinical studies show that CCT239065 effectively inhibits downstream signaling of V600E BRAF, leading to decreased DNA synthesis and inhibited proliferation in cancer cells harboring the mutation. [, ] Furthermore, CCT239065 demonstrates favorable pharmacokinetic properties, including good oral bioavailability, which makes it suitable for oral administration. [, ] These characteristics, combined with its efficacy in inhibiting tumor growth in V600E BRAF-driven human melanoma xenografts, highlight its potential as a targeted cancer therapy. [, ]
Q2: How does CCT239065 compare to other BRAF inhibitors in terms of selectivity for the V600E mutation?
A2: While the provided research highlights CCT239065's significant selectivity for V600E BRAF compared to wild-type BRAF, [, ] it doesn't directly compare its selectivity profile to other BRAF inhibitors. Further research is needed to determine how CCT239065's selectivity compares to other inhibitors in terms of potency and potential off-target effects. This comparative analysis would provide valuable insights into the potential advantages and disadvantages of CCT239065 in a clinical setting.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6H-Pyrrolo[3',4':3,4]cyclobuta[1,2-b]pyridine](/img/structure/B582607.png)
![2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B582610.png)



![2-[[1-(2-Phenylmethoxyethyl)cyclohexyl]methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B582615.png)
![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]decane](/img/structure/B582616.png)
